

Technical Support Center: Ensuring Reproducibility in Experiments Involving L-364,918 (Devazepide)

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Compound of Interest		
Compound Name:	L-364918	
Cat. No.:	B1673718	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving the selective CCK1 receptor antagonist, L-364,918 (also known as Devazepide).

Frequently Asked Questions (FAQs)

Q1: What is L-364,918 and what is its primary mechanism of action?

A1: L-364,918, also known as Devazepide, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor, formerly known as the CCK-A receptor.[1] It is a benzodiazepine derivative.[1] Its primary mechanism of action is to competitively block the binding of the peptide hormone cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways.[1][2]

Q2: What are the primary applications of L-364,918 in research?

A2: L-364,918 is a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK1 receptor. It is commonly used in studies related to satiety and food intake, gastrointestinal motility, pancreatic secretion, and anxiety.[2][3] It has also been investigated for its potential in cancer research, particularly in halting the progression of pancreatic cancer precursor lesions.[4]

Q3: What is the selectivity profile of L-364,918?







A3: L-364,918 is highly selective for the CCK1 receptor over the CCK2 (CCK-B) receptor. This selectivity is a key feature for dissecting the distinct physiological roles of the two CCK receptor subtypes.

Q4: How should L-364,918 be stored?

A4: For long-term stability, L-364,918 should be stored as a solid at +4°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is important to protect the compound from light and moisture.[5] As with other benzodiazepine solutions, degradation can occur over time, so using freshly prepared solutions is recommended for optimal reproducibility.[6]

Q5: What are the known on-target effects of L-364,918 that might be observed in experiments?

A5: By antagonizing the CCK1 receptor, L-364,918 can lead to several physiological effects, including increased appetite and food intake, delayed gallbladder emptying, and altered gastrointestinal transit.[1][7] In some animal models, prolonged use has been associated with the formation of cholesterol gallstones due to impaired gallbladder function.[1][8]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Inconsistent or no antagonist activity in vitro.	1. Incorrect concentration: Due to its high potency (pM to nM range), errors in serial dilutions can lead to concentrations that are too low to be effective. 2. Compound precipitation: L-364,918 has limited solubility in aqueous buffers. 3. Degraded compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 4. Incorrect receptor subtype: The cell line used may not express the CCK1 receptor or may predominantly express the CCK2 receptor.	1. Verify dilutions: Prepare fresh serial dilutions and confirm the concentration of the stock solution. Use calibrated pipettes. 2. Ensure solubility: Prepare stock solutions in 100% DMSO or ethanol. For working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5% DMSO).[9] 3. Use fresh stock: Prepare fresh stock solutions or use aliquots that have not undergone multiple freeze-thaw cycles. Store as recommended. 4. Confirm receptor expression: Verify the expression of the CCK1 receptor in your cell line using techniques like RT-PCR or western blotting. Use a positive control agonist (e.g., CCK-8) to confirm receptor functionality.[9]
High background signal or vehicle effects in vitro.	1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or death. 2. Contaminated reagents: Buffers or media may be contaminated.	1. Perform a vehicle control titration: Determine the maximum concentration of the vehicle that does not affect your assay readout. Keep the final vehicle concentration consistent across all wells. 2. Use fresh, sterile reagents:

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		Prepare fresh buffers and media for each experiment.
Variability in in vivo results.	 Improper drug formulation and administration: L-364,918 may not be fully dissolved or may precipitate upon injection. Incorrect dosage: The high potency of the compound makes accurate dosing critical. Animal habituation: Lack of proper acclimatization of animals to the experimental procedures can lead to stress-induced variability. 	1. Use appropriate vehicle: For intraperitoneal (IP) injection or oral gavage, vehicles such as 20% SBE-β-CD in saline or corn oil can be used to improve solubility and delivery. [2] Ensure the solution is well-mixed before administration. 2. Careful dose calculation: Accurately calculate the dose based on the animal's body weight. 3. Acclimatize animals: Habituate animals to the housing, handling, and injection procedures for several days before the experiment to minimize stress. [10]
Observed off-target effects.	1. High concentration: Although highly selective, at very high concentrations, L-364,918 could potentially interact with other receptors, including benzodiazepine receptors.[1] 2. On-target effects in unexpected tissues: CCK1 receptors are present in various tissues, and their blockade may lead to unforeseen physiological consequences.	1. Perform dose-response curves: Use the lowest effective concentration of L-364,918 to minimize the risk of off-target effects. 2. Use control compounds: Include a structurally unrelated CCK1 receptor antagonist to confirm that the observed effect is mediated by CCK1 receptor blockade. 3. Conduct counterscreening: If off-target effects are suspected, test L-364,918 against a panel of other receptors.[1]



Quantitative Data Summary

Parameter	Species/System	Value	Reference
IC50	Rat pancreatic CCK receptors	81 pM	[5][11]
Bovine gallbladder CCK receptors	45 pM	[5][11]	
Guinea pig brain CCK receptors	245 nM	[5][11]	
Solubility	DMSO	Up to 100 mM	
Ethanol	Up to 50 mM		
In Vivo ED50	Antagonism of CCK-8 induced inhibition of milk intake in shamfeeding rats (IP)	625 ng/kg	[2]

Experimental ProtocolsRadioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of L-364,918 for the CCK1 receptor.

Methodology:

- Membrane Preparation:
 - Harvest cells or tissue expressing the CCK1 receptor (e.g., rat pancreas or a cell line stably expressing the receptor).
 - Homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
 - Centrifuge to remove debris, then pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).



- Resuspend the membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup (96-well plate):
 - Total Binding: Membrane preparation + radiolabeled CCK ligand (e.g., [125I]-CCK-8) + assay buffer.
 - Non-specific Binding: Membrane preparation + radiolabeled CCK ligand + a high concentration of unlabeled CCK-8 (e.g., 1 μM).
 - Competitive Binding: Membrane preparation + radiolabeled CCK ligand + serial dilutions of L-364,918.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
- Filtration: Rapidly filter the contents of each well through a filter plate (e.g., GF/C) and wash with ice-cold wash buffer to separate bound and free radioligand.[10][12]
- Detection: Add scintillation cocktail to the dried filters and count the radioactivity.
- Data Analysis: Determine the IC50 value of L-364,918 and calculate the Ki using the Cheng-Prusoff equation.[13]

Intracellular Calcium Mobilization Assay

Objective: To functionally assess the antagonist activity of L-364,918 by measuring its ability to block agonist-induced increases in intracellular calcium.

Methodology:

- · Cell Preparation:
 - Plate a cell line stably expressing the CCK1 receptor in a 96- or 384-well black-walled,
 clear-bottom plate and culture overnight.[12]
- Dye Loading:



- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer
 (e.g., HBSS with 20 mM HEPES) for approximately 60 minutes at 37°C.[12]
- Antagonist Pre-incubation:
 - Wash the cells to remove excess dye.
 - Add serial dilutions of L-364,918 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).[12]
- · Agonist Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader.
 - Establish a stable baseline fluorescence reading.
 - Inject a fixed concentration of a CCK1 receptor agonist (e.g., CCK-8) into each well.
 - Immediately record the fluorescence intensity over time to measure the calcium flux.[13]
- Data Analysis:
 - Quantify the agonist-induced calcium response in the presence of different concentrations of L-364,918.
 - Determine the IC50 value for L-364,918's inhibition of the agonist response.

In Vivo Administration for Satiety Studies in Rodents

Objective: To investigate the effect of L-364,918 on food intake.

Methodology:

- Animal Habituation:
 - Individually house the animals and acclimate them to the testing environment and handling for at least 3-5 days.[10]
- Drug Preparation:

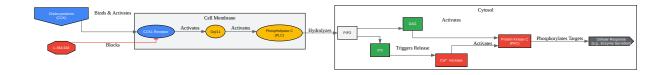


 Dissolve L-364,918 in a suitable vehicle. For intraperitoneal (IP) injection, a solution can be prepared by adding a DMSO stock solution to 20% SBE-β-CD in saline to create a suspended solution.[2] For oral gavage, a clear solution can be made using corn oil.[2]

Administration:

- Administer the prepared L-364,918 solution or vehicle to the animals via the chosen route (e.g., IP injection 30 minutes before food presentation).[10]
- Food Intake Measurement:
 - After a fasting period (e.g., 17 hours), provide a pre-weighed amount of food.[10]
 - Measure the amount of food consumed at regular intervals (e.g., 30, 60, 120 minutes).[10]
- Data Analysis:
 - Compare the cumulative food intake between the L-364,918-treated and vehicle-treated groups.

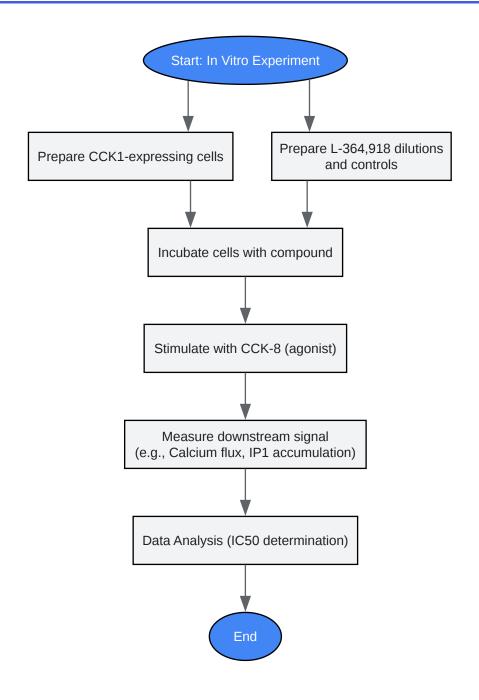
Visualizations



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Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of L-364,918.

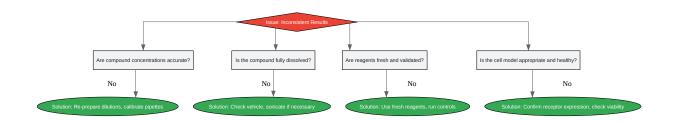




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Caption: A generalized workflow for in vitro functional antagonism assays with L-364,918.





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Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.

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